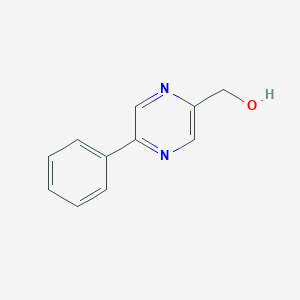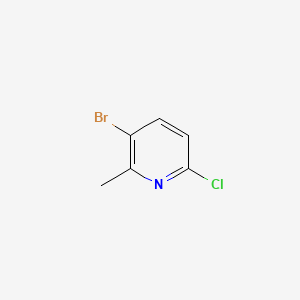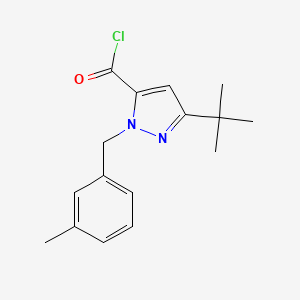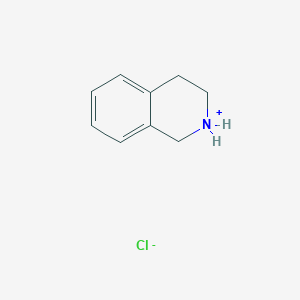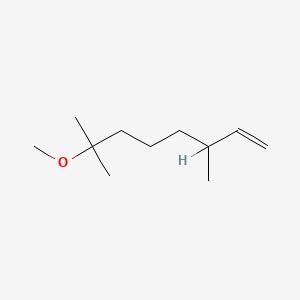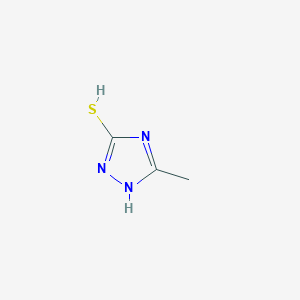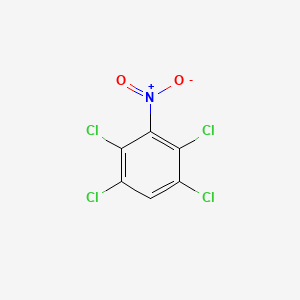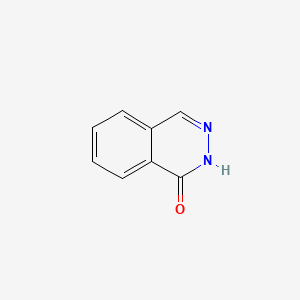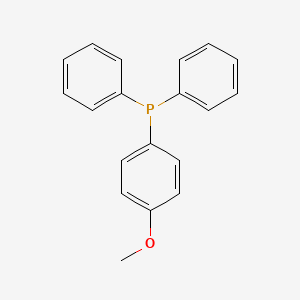
(4-Methoxyphenyl)(diphenyl)phosphine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions :
- (4-Methoxyphenyl)(diphenyl)phosphine has been studied for its reactivity with singlet oxygen. In particular, its ortho isomer prefers intramolecular rearrangement to form phenyl diphenyl phosphinate in certain conditions. This behavior has significant implications for understanding the mechanism of oxidation reactions involving arylphosphines (Gao et al., 2001).
Coordination Chemistry :
- New series of diphenyl(2-methoxyphenyl)phosphine coordinated silver carboxylates have been synthesized. These compounds, characterized by various spectroscopic techniques, show potential for the growth of metal thin films via aerosol-assisted chemical vapor deposition (AACVD) techniques, indicating their utility in materials science (Han Jian, 2005).
Antitumor Activity :
- Various phosphacyanoboranes, including diphenyl(2-methoxyphenyl)phosphinecyanoborane, have been synthesized and evaluated for their antitumor activity. These compounds highlight the potential therapeutic applications of modified (4-Methoxyphenyl)(diphenyl)phosphine derivatives (Vyakaranam et al., 2003).
Electronics and Photonics :
- Functional bidentate aryl phosphine oxide derivatives, featuring (4-Methoxyphenyl)(diphenyl)phosphine, have been designed and synthesized for use in light-emitting ternary Eu3+ complexes. These compounds show promise in tuning photophysical and electrochemical properties for applications in electroluminescence (Hui Xu et al., 2010).
Catalysis :
- (4-Methoxyphenyl)(diphenyl)phosphine has been involved in the study of catalytic hydroboration of vinylarenes. Understanding its reactivity in such contexts is vital for developing new catalytic processes in synthetic chemistry (John M. Brown et al., 1994).
- Bulky phosphines, including variants of (4-Methoxyphenyl)(diphenyl)phosphine, have been used as ligands in the selective telomerization of 1,3-butadiene with methanol. This highlights their role in catalyzing important industrial chemical reactions (Tschan et al., 2010).
Stereoselective Synthesis :
- Novel chiral aminophosphines, synthesized via nucleophilic aromatic substitution involving (4-Methoxyphenyl)(diphenyl)phosphine derivatives, have been applied to palladium-catalyzed enantioselective allylic substitution. This represents its role in stereoselective synthesis, vital for pharmaceutical applications (Hattori et al., 1997).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSZCWRMSVQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(diphenyl)phosphine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

